molecular formula C17H19NO4 B5882481 4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid

4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid

Cat. No.: B5882481
M. Wt: 301.34 g/mol
InChI Key: PQYFGXDAXRJCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a benzoic acid moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both furan and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for diverse scientific research and industrial applications.

Properties

IUPAC Name

4-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-10(2)8-14-9-15(11(3)22-14)16(19)18-13-6-4-12(5-7-13)17(20)21/h4-7,9-10H,8H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYFGXDAXRJCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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